molecular formula C22H27N5O2 B12135052 2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No.: B12135052
M. Wt: 393.5 g/mol
InChI Key: WRSQIRIVDUCJEN-UHFFFAOYSA-N
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Description

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials

    Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: This can be achieved through nucleophilic substitution reactions using amines.

    Addition of the Cyclohexen-1-yl Ethyl Side Chain: This step typically involves alkylation reactions.

    Incorporation of the Methoxyethyl Group: This can be done through etherification reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler compound with a similar cyclohexenyl group.

    2-(1-Cyclohexenyl)ethylamine: Contains a similar cyclohexenyl ethyl side chain.

    Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate: Shares structural similarities with the cyclohexenyl group.

Uniqueness

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is unique due to its combination of functional groups and the pyrrolo[3,2-b]quinoxaline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H27N5O2/c1-29-14-12-24-22(28)18-19-21(26-17-10-6-5-9-16(17)25-19)27(20(18)23)13-11-15-7-3-2-4-8-15/h5-7,9-10H,2-4,8,11-14,23H2,1H3,(H,24,28)

InChI Key

WRSQIRIVDUCJEN-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N

Origin of Product

United States

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